



# Application Notes for Gpr183-IN-2 in Tuberculosis Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Gpr183-IN-2 |           |
| Cat. No.:            | B15606613   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a crucial role in the immune response to Mycobacterium tuberculosis (Mtb). [1][2] It is a receptor for oxysterols, most potently activated by  $7\alpha$ ,25-dihydroxycholesterol ( $7\alpha$ ,25-OHC).[1] The GPR183 signaling pathway is involved in guiding the migration of various immune cells, including lymphocytes, dendritic cells, and macrophages, to secondary lymphoid organs.[1] Emerging evidence highlights the significance of the GPR183/oxysterol axis in the pathogenesis of tuberculosis. Modulation of this pathway has been shown to impact intracellular mycobacterial growth, host immune cell recruitment, and cytokine production, making GPR183 a promising target for host-directed therapies against tuberculosis.[1][3] Gpr183-IN-2 is a potent and selective inhibitor of GPR183, offering a valuable tool to investigate the therapeutic potential of targeting this pathway in tuberculosis infection models.

# **Gpr183-IN-2**: A Potent Inhibitor of the GPR183 Signaling Pathway

**Gpr183-IN-2** is a small molecule inhibitor of GPR183. It has been characterized to effectively block the downstream signaling of the receptor.

Chemical Properties (where available):



| Property   | Value                                 | Reference |
|------------|---------------------------------------|-----------|
| CAS Number | 2924064-10-6                          | [4]       |
| IC50       | 39.45 nM (in Ca2+ mobilization assay) | [4]       |

### **Mechanism of Action in Tuberculosis**

In the context of tuberculosis, the GPR183 signaling pathway is implicated in the host's immune response. Activation of GPR183 by its ligand  $7\alpha,25$ -OHC can influence the migration of macrophages and other immune cells to the site of infection.[3] Studies have shown that GPR183 activation can paradoxically lead to a reduction in intracellular mycobacterial growth, an effect associated with reduced IFN- $\beta$  and IL-10 expression and enhanced autophagy.[1][5] Conversely, inhibition of GPR183 with an antagonist has been shown to repress both early Mtb infection and intracellular survival in macrophages.[6] Therefore, **Gpr183-IN-2**, as a potent inhibitor, is expected to modulate the host immune response to Mtb infection by interfering with immune cell trafficking and potentially altering the intracellular environment for the mycobacteria.

## **Applications in Tuberculosis Research**

**Gpr183-IN-2** can be utilized in various in vitro and in vivo models to investigate the role of the GPR183 signaling pathway in tuberculosis and to evaluate its potential as a host-directed therapeutic agent.

#### In Vitro Models:

- Macrophage Infection Models: Assess the effect of **Gpr183-IN-2** on intracellular Mtb growth in primary human or murine macrophages, or in macrophage-like cell lines (e.g., THP-1, RAW264.7).
- Immune Cell Migration Assays: Investigate the impact of Gpr183-IN-2 on the migration of immune cells (macrophages, dendritic cells, lymphocytes) towards chemoattractants like 7α,25-OHC.



- Cytokine Production Analysis: Determine the effect of **Gpr183-IN-2** on the production of key cytokines (e.g., IFN-β, TNF-α, IL-10, IL-6, IL-1β) by Mtb-infected immune cells.
- Autophagy Studies: Examine the influence of **Gpr183-IN-2** on autophagy induction in Mtbinfected macrophages.

#### In Vivo Models:

- Murine Tuberculosis Models: Evaluate the in vivo efficacy of Gpr183-IN-2 in mouse models of tuberculosis (e.g., C57BL/6 or BALB/c mice infected with aerosolized Mtb). Key endpoints would include bacterial burden in the lungs and spleen, lung pathology, and immune cell infiltration.
- Pharmacokinetic and Pharmacodynamic Studies: Determine the pharmacokinetic profile of Gpr183-IN-2 and its pharmacodynamic effects on GPR183 signaling and immune responses in vivo.

## **Quantitative Data Summary**

The following tables summarize quantitative data from studies using GPR183 agonists and antagonists in the context of mycobacterial infection. This data can serve as a reference for designing experiments with **Gpr183-IN-2**.

Table 1: Effect of GPR183 Modulation on Intracellular Mycobacterial Growth



| Compound                       | Cell Type                     | Mycobacter<br>ial Strain                      | Concentrati<br>on | Effect on<br>CFU                      | Reference |
|--------------------------------|-------------------------------|-----------------------------------------------|-------------------|---------------------------------------|-----------|
| 7α,25-OHC<br>(Agonist)         | Primary<br>Human<br>Monocytes | M. bovis BCG                                  | 100 nM            | ~50%<br>reduction in<br>growth at 48h | [1]       |
| 7α,25-OHC<br>(Agonist)         | Primary<br>Human<br>Monocytes | M.<br>tuberculosis<br>H37Rv                   | 100 nM            | ~50%<br>reduction in<br>growth at 48h | [1]       |
| GSK682753<br>(Antagonist)      | Primary<br>Human<br>Monocytes | M. bovis BCG<br>/ M.<br>tuberculosis<br>H37Rv | 10 μΜ             | Abrogated the effect of 7α,25-OHC     | [1]       |
| NIBR189<br>(Antagonist)        | RAW264.7<br>Macrophages       | M.<br>tuberculosis<br>H37Rv                   | 25 nM             | Decreased<br>intracellular<br>CFU     | [6]       |
| GPR183<br>Knockdown<br>(siRNA) | RAW264.7<br>Macrophages       | M.<br>tuberculosis<br>H37Rv                   | N/A               | Decreased<br>intracellular<br>CFU     | [6]       |

Table 2: Effect of GPR183 Modulation on Cytokine Production in Mtb-Infected Cells



| Compound                  | Cell Type                                      | Cytokine                     | Concentrati<br>on                   | Effect                                                | Reference |
|---------------------------|------------------------------------------------|------------------------------|-------------------------------------|-------------------------------------------------------|-----------|
| 7α,25-OHC<br>(Agonist)    | Primary<br>Human<br>Monocytes                  | IFNB1<br>(mRNA)              | 100 nM                              | Significant reduction                                 | [1]       |
| 7α,25-OHC<br>(Agonist)    | Primary<br>Human<br>Monocytes                  | IL10 (mRNA)                  | 100 nM                              | Significant reduction                                 | [1]       |
| 7α,25-OHC<br>(Agonist)    | Primary<br>Human<br>Monocytes                  | TNF (mRNA)                   | 100 nM                              | No significant change                                 | [1]       |
| 7α,25-OHC<br>(Agonist)    | Primary<br>Human<br>Monocytes                  | IFN-β<br>(protein)           | 100 nM                              | Significant reduction                                 | [1]       |
| 7α,25-OHC<br>(Agonist)    | Primary<br>Human<br>Monocytes                  | IL-10<br>(protein)           | 100 nM                              | Significant reduction                                 | [1]       |
| 7α,25-OHC<br>(Agonist)    | Primary<br>Human<br>Monocytes                  | TNF-α<br>(protein)           | 100 nM                              | No significant change                                 | [1]       |
| GSK682753<br>(Antagonist) | Primary<br>Human<br>Monocytes                  | IFNB1, IL10,<br>TNF          | 10 μΜ                               | Abrogated<br>the effect of<br>7α,25-OHC               | [1]       |
| NIBR189<br>(Antagonist)   | C57BL/6J<br>Mice (IAV<br>infection)            | IL-6, TNF,<br>IFNβ (protein) | 7.6 mg/kg<br>(oral, twice<br>daily) | Significantly<br>lower<br>concentration<br>s at 7 dpi | [3]       |
| NIBR189<br>(Antagonist)   | C57BL/6J<br>Mice (SARS-<br>CoV-2<br>infection) | Tnf, II10, Ifng<br>(mRNA)    | Not specified                       | Reduced<br>expression at<br>2 dpi                     | [3]       |



## Methodological & Application

Check Availability & Pricing

C57BL/6J Reduced
NIBR189 Mice (SARS- Tnf, II1b, II6

(Antagonist) CoV-2 (mRNA) Not specified expression at [3]

5 dpi infection)

## **Visualizations**



**GPR183 Signaling in Tuberculosis** 





#### Experimental Workflow for Gpr183-IN-2 in a Tuberculosis Model





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. GPR183 Regulates Interferons, Autophagy, and Bacterial Growth During Mycobacterium tuberculosis Infection and Is Associated With TB Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. GPR183-IN-2| CAS NO:2924064-10-6| GlpBio [glpbio.cn]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]



- 6. Downregulation of GPR183 on Infection Restricts the Early Infection and Intracellular Survival of Mycobacterium tuberculosis in Macrophage | bioRxiv [biorxiv.org]
- To cite this document: BenchChem. [Application Notes for Gpr183-IN-2 in Tuberculosis Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606613#using-gpr183-in-2-in-a-tuberculosis-infection-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com